molecular formula C28H30N2O5 B5404785 N-[(Z)-3-(4-methoxyanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide

N-[(Z)-3-(4-methoxyanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide

Cat. No.: B5404785
M. Wt: 474.5 g/mol
InChI Key: VQGFCMKTAYZCHP-ONUIUJJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-3-(4-methoxyanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, organic synthesis, and materials science due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(4-methoxyanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxyaniline and 4-methoxybenzaldehyde. These intermediates can undergo condensation reactions, followed by further functional group modifications to achieve the final product. Common reaction conditions include the use of solvents like ethanol or dichloromethane, catalysts such as acids or bases, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product. Industrial methods may also incorporate purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(4-methoxyanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals, polymers, or other advanced materials.

Mechanism of Action

The mechanism by which N-[(Z)-3-(4-methoxyanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, altering their activity, and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(Z)-3-(4-methoxyanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide include other benzamides with different substituents. Examples might include:

  • N-(4-methoxyphenyl)-4-(2-methylpropoxy)benzamide
  • N-(4-methoxyanilino)-3-oxoprop-1-en-2-ylbenzamide

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique chemical properties and biological activities compared to other benzamides. The presence of methoxy groups and the specific configuration of the molecule can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[(Z)-3-(4-methoxyanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O5/c1-19(2)18-35-25-13-7-21(8-14-25)27(31)30-26(17-20-5-11-23(33-3)12-6-20)28(32)29-22-9-15-24(34-4)16-10-22/h5-17,19H,18H2,1-4H3,(H,29,32)(H,30,31)/b26-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGFCMKTAYZCHP-ONUIUJJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.